molecular formula C24H21FN4O3 B14897384 N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide

N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide

Cat. No.: B14897384
M. Wt: 432.4 g/mol
InChI Key: KQRDEXHYAJAMFD-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpropan-2-yl group, and a dihydroquinoxaline carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and phenylpropan-2-yl intermediates, followed by their coupling with the dihydroquinoxaline carboxamide moiety under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It can be utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: The enantiomer of the compound with similar structural features but different stereochemistry.

    N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: A compound with a similar structure but lacking the (S)-configuration.

Uniqueness

(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

N-[(2S)-1-(3-fluoroanilino)-1-oxo-3-phenylpropan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

InChI

InChI=1S/C24H21FN4O3/c25-17-9-6-10-18(14-17)26-23(31)20(13-16-7-2-1-3-8-16)28-24(32)29-15-22(30)27-19-11-4-5-12-21(19)29/h1-12,14,20H,13,15H2,(H,26,31)(H,27,30)(H,28,32)/t20-/m0/s1

InChI Key

KQRDEXHYAJAMFD-FQEVSTJZSA-N

Isomeric SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.